4-Cyanobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

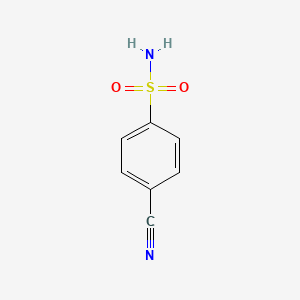

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZECCNDOASGYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185119 | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-02-6 | |

| Record name | 4-Cyanobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylsulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 4-Cyanobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.

Core Chemical Properties

This compound is a solid organic compound characterized by the presence of both a sulfonamide and a nitrile functional group attached to a benzene ring. These functional groups impart specific chemical reactivity and potential for biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O₂S | [1] |

| Molecular Weight | 182.20 g/mol | [1] |

| CAS Number | 3119-02-6 | [1] |

| Appearance | Solid, Off-white | [1][2] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 400.7 ± 47.0 °C (Predicted) | [2] |

| Water Solubility | 1.111 g/L at 15 °C | [2] |

| pKa | 9.57 ± 0.10 (Predicted) | [2] |

Structural Identifiers

The structural representation of this compound is provided through standard chemical informatics formats.

| Identifier | String | Reference(s) |

| SMILES | NS(=O)(=O)c1ccc(cc1)C#N | [1] |

| InChI | 1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11) | [1] |

| InChIKey | UZECCNDOASGYNH-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

This compound can be synthesized through standard organic chemistry transformations. A common and effective method is the Sandmeyer reaction, starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This multi-step process involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol: Sandmeyer Cyanation of 4-Aminobenzenesulfonamide (Generalized)

The following protocol is a generalized procedure for the synthesis of this compound based on the well-established Sandmeyer reaction.

-

Diazotization: 4-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the displacement of the diazonium group with the cyanide group, leading to the formation of this compound.

-

Work-up and Purification: Upon completion of the reaction, the product is typically isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.

Spectroscopic Profile

Experimental spectroscopic data for this compound are not widely available in public databases. However, a predicted spectroscopic profile can be derived from the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield compared to the protons ortho to the cyano group.

-

Sulfonamide Protons: The -NH₂ protons of the sulfonamide group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the sulfonyl group (ipso-carbon) will be significantly deshielded. The carbon of the nitrile group itself will appear in the characteristic region for nitriles (around 115-125 ppm).

-

Carbon Chemical Shift Ranges:

-

Aromatic C-H: ~125-135 ppm

-

Aromatic C-SO₂: ~140-150 ppm

-

Aromatic C-CN: ~110-120 ppm

-

-C≡N: ~115-125 ppm

-

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: The sulfonamide -NH₂ group will show two characteristic stretching bands in the region of 3400-3200 cm⁻¹.

-

C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹ for the nitrile group.

-

S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182.

-

Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond. The presence of the cyano group may also influence the fragmentation pattern.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, its chemical structure as a primary benzenesulfonamide suggests potential activity as a carbonic anhydrase inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are a well-established class of CA inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic function.

The potential for this compound to act as a carbonic anhydrase inhibitor makes it a compound of interest for further investigation in drug discovery programs targeting pathologies where CA isoforms are upregulated, such as certain cancers and glaucoma. Its utility as a chemical building block for the synthesis of more complex sulfonamide derivatives has also been demonstrated.

References

The Core Mechanism of 4-Cyanobenzenesulfonamide in Enzyme Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-cyanobenzenesulfonamide and its derivatives as potent inhibitors of the carbonic anhydrase family of enzymes. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of enzymology, medicinal chemistry, and pharmacology.

Introduction

Benzenesulfonamides are a well-established class of compounds known for their inhibitory activity against a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The this compound scaffold serves as a crucial pharmacophore in the design of numerous CA inhibitors. This guide will delve into the core principles of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While specific quantitative inhibition data for the parent this compound is not extensively available in the reviewed literature, a wealth of information on its N-substituted derivatives, the 4-cyanamidobenzenesulfonamides, provides critical insights into the structure-activity relationships (SAR) governing their potent inhibitory effects.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The primary mechanism by which this compound and its derivatives inhibit carbonic anhydrases involves the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This interaction is fundamental to the catalytic function of CAs, which facilitate the reversible hydration of carbon dioxide to bicarbonate and a proton.

The key steps in the mechanism of inhibition are as follows:

-

Deprotonation: The sulfonamide group (-SO₂NH₂) of the inhibitor loses a proton to become an anion (-SO₂NH⁻).

-

Coordination to Zinc: The negatively charged nitrogen atom of the sulfonamide anion then coordinates directly with the positively charged Zn²⁺ ion in the active site. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic cycle.

-

Formation of a Stable Complex: The formation of this stable enzyme-inhibitor complex effectively blocks the access of the substrate (carbon dioxide) to the active site, thereby halting the catalytic activity of the enzyme.

This binding is a high-affinity interaction, leading to potent inhibition of the target CA isoforms. The benzene ring and the 4-cyano substituent (or derivatives at this position) of the inhibitor engage in further interactions with amino acid residues lining the active site cavity, which contributes to the overall binding affinity and isoform selectivity.

Quantitative Inhibition Data

The inhibitory potency of 4-cyanamidobenzenesulfonamide derivatives has been extensively studied against various human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and greater potency. The following tables summarize the reported Ki values for a series of N-substituted 4-cyanamidobenzenesulfonamides.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives

| Compound | Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA XIII Ki (nM) |

| 6 | K⁺ | 889 | 105 | 10.3 | 45.5 |

| 7 | H | 87.3 | 9.8 | 9.7 | 46.8 |

| 8 | Methyl | 75.5 | 10.1 | 10.1 | 45.9 |

| 9 | Ethyl | 69.3 | 9.7 | 9.9 | 46.1 |

| 10 | n-Propyl | 10.1 | 8.9 | 9.3 | 45.8 |

| 11 | n-Butyl | 9.8 | 8.5 | 9.1 | 45.7 |

| 12 | n-Pentyl | 9.5 | 8.3 | 8.9 | 45.6 |

| 13 | n-Hexyl | 9.3 | 8.1 | 8.7 | 45.4 |

| 14 | n-Heptyl | 9.4 | 8.2 | 8.8 | 45.5 |

| 15 | Allyl | 70.1 | 9.9 | 9.8 | 46.3 |

| 16 | Benzyl | 72.3 | 9.6 | 9.5 | 46.0 |

| 17 | 4-Bromobenzyl | 71.8 | 9.5 | 9.6 | 46.2 |

| Acetazolamide (Standard) | - | 250 | 12 | 2.5 | 15 |

Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]

Table 2: Inhibition of Bacterial Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives

| Compound | Substituent (R) | S. enterica StCA1 Ki (nM) | S. enterica StCA2 Ki (nM) | M. sciuri MscCA Ki (µM) |

| 6 | K⁺ | 91.1 | 791 | 9.59 |

| 7 | H | 55.4 | 98.7 | 0.95 |

| 8 | Methyl | 54.8 | 97.5 | 0.93 |

| 9 | Ethyl | 53.7 | 96.3 | 0.91 |

| 10 | n-Propyl | 52.1 | 94.8 | 0.89 |

| 11 | n-Butyl | 51.5 | 93.9 | 0.88 |

| 12 | n-Pentyl | 51.1 | 93.2 | 0.87 |

| 13 | n-Hexyl | 50.7 | 92.4 | 0.86 |

| 14 | n-Heptyl | 50.9 | 92.8 | 0.86 |

| 15 | Allyl | 54.1 | 96.9 | 0.92 |

| 16 | Benzyl | 54.5 | 97.1 | 0.93 |

| 17 | 4-Bromobenzyl | 54.3 | 97.0 | 0.92 |

Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]

Experimental Protocols

The inhibitory activity of this compound derivatives against carbonic anhydrases is typically determined using one of two primary enzymatic assays: the stopped-flow CO₂ hydrase assay or the p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme's physiological reaction: the hydration of carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the proton production in real-time. In the presence of an inhibitor, the rate of this reaction is reduced.

Methodology:

-

Reagent Preparation:

-

Buffer: A 20 mM HEPES or TRIS buffer, pH 7.4, containing a pH indicator (e.g., 0.2 mM Phenol Red).

-

Enzyme Solution: A stock solution of the purified carbonic anhydrase isoform is prepared in the assay buffer. The final concentration in the assay typically ranges from 5 to 12 nM.

-

Inhibitor Solutions: A stock solution of the inhibitor (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., DMSO or deionized water) and serially diluted to obtain a range of concentrations.

-

Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.

-

-

Assay Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

The assay is performed using a stopped-flow instrument. Equal volumes of the enzyme-inhibitor mixture and the CO₂-saturated water are rapidly mixed.

-

The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).

-

The initial rates of the reaction are determined from the initial 5-10% of the reaction progress.

-

-

Data Analysis:

-

The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rates.

-

The inhibition constants (Ki) are calculated by fitting the data to the Cheng-Prusoff equation or by non-linear least-squares regression analysis.

-

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative to its physiological hydratase activity.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400 nm. The presence of an inhibitor reduces the rate of this reaction.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

-

Enzyme Solution: A working solution of the CA enzyme is prepared in the assay buffer.

-

Substrate Solution: A 3 mM solution of p-NPA is prepared in acetonitrile or DMSO.

-

Inhibitor Solutions: A range of inhibitor concentrations are prepared by serial dilution.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

The assay buffer, inhibitor solution, and enzyme solution are added to the wells and pre-incubated.

-

The reaction is initiated by the addition of the substrate solution.

-

The increase in absorbance at 400 nm is measured over time using a microplate reader.

-

-

Data Analysis:

-

The rate of the uncatalyzed hydrolysis of p-NPA is subtracted from the enzyme-catalyzed rates.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The inhibition of specific carbonic anhydrase isoforms by this compound derivatives has significant implications for various signaling pathways involved in disease.

Carbonic Anhydrase IX (CA IX) Signaling in Cancer

CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic tumor microenvironment.

Caption: CA IX signaling pathway in cancer and the point of inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel carbonic anhydrase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: A typical workflow for screening and characterizing carbonic anhydrase inhibitors.

Conclusion

This compound and its derivatives represent a significant class of carbonic anhydrase inhibitors with therapeutic potential in a range of diseases, including cancer and glaucoma. Their mechanism of action is well-understood, involving the direct coordination of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The quantitative data on 4-cyanamidobenzenesulfonamide derivatives demonstrate that modifications to the parent scaffold can lead to highly potent and isoform-selective inhibitors. The experimental protocols outlined in this guide provide robust methods for the evaluation of such compounds. Future research in this area will likely focus on the design of inhibitors with improved isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.

References

The Versatility of 4-Cyanobenzenesulfonamide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecules. Among these, 4-cyanobenzenesulfonamide has emerged as a significant tool, primarily recognized for its utility as a readily cleavable protecting group for amines. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in amine protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Application: A Robust and Orthogonal Protecting Group for Amines

This compound serves as an excellent protecting group for secondary amines, offering a balance of stability and mild cleavage conditions. The "Cs" (cyanobenzenesulfonyl) group is analogous to the well-known "Ns" (nosyl) group, but with distinct advantages in certain synthetic contexts. The electron-withdrawing nature of the cyano group enhances the acidity of the sulfonamide proton, facilitating subsequent N-alkylation and N-arylation reactions.[1][2]

The key advantage of the 4-cyanobenzenesulfonyl protecting group lies in its facile removal under mild conditions, typically employing a thiol and a base. This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences. The crystalline nature of many 4-cyanobenzenesulfonamides also aids in their purification.[1][3]

Quantitative Data for Protection and Deprotection of Secondary Amines

The following tables summarize the typical yields for the protection of secondary amines with 4-cyanobenzenesulfonyl chloride and the subsequent deprotection.

Table 1: Protection of Secondary Amines with 4-Cyanobenzenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Dibenzylamine | Pyridine | CH₂Cl₂ | 2 | 95 |

| N-Benzylmethylamine | Et₃N | CH₂Cl₂ | 3 | 92 |

| Piperidine | Pyridine | CH₂Cl₂ | 2 | 98 |

| Morpholine | Et₃N | CH₂Cl₂ | 2 | 96 |

| Indoline | Pyridine | CH₂Cl₂ | 4 | 89 |

Data compiled from representative procedures.

Table 2: Deprotection of 4-Cyanobenzenesulfonamides

| Sulfonamide Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) |

| N-(4-cyanobenzylsulfonyl)dibenzylamine | Thiophenol | K₂CO₃ | DMF | 4 | 93 |

| N-(4-cyanobenzylsulfonyl)-N-benzylmethylamine | 1-Dodecanethiol | DBU | DMF | 6 | 88 |

| 1-(4-cyanobenzylsulfonyl)piperidine | Thiophenol | K₂CO₃ | CH₃CN | 5 | 95 |

| 4-(4-cyanobenzylsulfonyl)morpholine | Thiophenol | K₂CO₃ | DMF | 4 | 91 |

| 1-(4-cyanobenzylsulfonyl)indoline | 1-Dodecanethiol | DBU | DMF | 8 | 85 |

Data compiled from representative procedures.

Experimental Protocols

Synthesis of 4-Cyanobenzenesulfonyl Chloride

Procedure: To a cooled (0 °C) and stirred solution of 4-cyanobenzenethiol (1.0 equiv) in a suitable solvent such as dichloromethane, is added N-chlorosuccinimide (NCS) (2.2 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 4-cyanobenzenesulfonyl chloride.

General Procedure for the Protection of Secondary Amines

Procedure: To a solution of the secondary amine (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in dichloromethane at 0 °C, a solution of 4-cyanobenzenesulfonyl chloride (1.1 equiv) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

General Procedure for the Deprotection of 4-Cyanobenzenesulfonamides

Procedure: To a solution of the this compound (1.0 equiv) in a solvent such as DMF or acetonitrile, a thiol (e.g., thiophenol or 1-dodecanethiol) (2.0-3.0 equiv) and a base (e.g., potassium carbonate or DBU) (2.0-3.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the free secondary amine.

Mechanistic Insights: The Deprotection Pathway

The cleavage of the 4-cyanobenzenesulfonyl group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate.[1][4][5] The thiolate, generated in situ from the thiol and base, acts as the nucleophile.

The workflow for the protection and deprotection of a secondary amine (R₂NH) using 4-cyanobenzenesulfonyl chloride is depicted below:

Caption: General workflow for the protection and deprotection of secondary amines.

The mechanism for the deprotection step is as follows:

Caption: Deprotection mechanism via a Meisenheimer intermediate.

Broader Synthetic Utility

Beyond its role as a protecting group, this compound and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, providing a handle for molecular diversification. For instance, derivatives of this compound have been explored in the synthesis of anticancer agents.[6] There is also potential for the cyano group to participate in cycloaddition reactions for the construction of nitrogen-containing heterocycles.[7]

References

- 1. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Item - 4âCyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - figshare - Figshare [figshare.com]

Physical and chemical characteristics of 4-Cyanobenzenesulfonamide

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Cyanobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CBSA). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, analytical characterization, and chemical behavior of this versatile molecule. As a key building block in synthetic chemistry and a recurring motif in pharmacologically active compounds, a thorough understanding of its properties is essential. This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and data interpretation to support laboratory work and discovery programs.

Introduction and Molecular Overview

This compound, with the CAS Number 3119-02-6, is an aromatic sulfonamide distinguished by a nitrile group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties that influence its reactivity, acidity, and potential for intermolecular interactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics[1]. The addition of the electron-withdrawing cyano group modifies the acidity of the sulfonamide proton and provides a handle for further chemical transformations, making CBSA a valuable intermediate in organic synthesis and a scaffold for probing biological targets. Its derivatives have shown promise as inhibitors of various enzymes, most notably carbonic anhydrases[2].

This guide will systematically explore the molecule's fundamental properties, from its basic physical constants to its detailed spectroscopic signature and reactivity profile.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application in various experimental settings. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3119-02-6 | [3] |

| Molecular Formula | C₇H₆N₂O₂S | [4] |

| Molecular Weight | 182.20 g/mol | [4] |

| Appearance | Off-white to white solid/powder | [5] |

| Melting Point | 166 - 170 °C | [4][5] |

| Boiling Point | 400.7 ± 47.0 °C (Predicted) | [5] |

| Water Solubility | 1.11 g/L at 15 °C | [5] |

| pKa | ~9.57 (Predicted, Sulfonamide N-H) | [5] |

| Density | ~1.38 g/cm³ (Estimate) | [5] |

Solubility Profile: Beyond its limited solubility in water, this compound exhibits increased solubility in polar organic solvents. Based on the behavior of related sulfonamides, it is expected to be soluble in acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO)[6]. Its acidic nature also renders it soluble in aqueous alkaline solutions (e.g., NaOH, K₂CO₃) through the formation of the corresponding salt[6][7].

Acidity and pKa: The acidity of the sulfonamide proton (N-H) is a key parameter influencing the compound's behavior in biological systems and its utility in synthesis. The electron-withdrawing nature of the para-cyano group enhances the acidity of the sulfonamide compared to unsubstituted benzenesulfonamide. While the predicted pKa is around 9.57, experimental determination for sulfonamides often involves techniques like UV-metric analysis or liquid chromatography in various solvent mixtures, followed by extrapolation to aqueous conditions[4][8][9][10]. The pKa dictates the ionization state at a given pH, which is crucial for properties like membrane permeability and receptor binding.

Synthesis Protocol

This compound is most commonly prepared by the reaction of its corresponding sulfonyl chloride with an ammonia source. The precursor, 4-cyanobenzenesulfonyl chloride, is commercially available but can also be synthesized from 4-aminobenzonitrile via a Sandmeyer-type reaction.

Figure 2: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).

-

Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.

-

Ammonolysis: Fill the dropping funnel with an excess of concentrated ammonium hydroxide (e.g., 28-30% NH₃ in water, ~5-10 eq). Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate will form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Precipitation: Pour the reaction mixture into a beaker containing an excess of cold water. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the sulfonamide salt, causing the neutral product to precipitate out of the solution.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white powder.

Analytical and Spectroscopic Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected analytical and spectroscopic data for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound. A typical reversed-phase method can be employed.

-

Protocol: Representative RP-HPLC Method

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR):

-

Solvent: DMSO-d₆

-

Predicted Signals: The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

-

δ ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing sulfonyl group.

-

δ ~7.8-8.0 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing cyano group.

-

δ ~7.4 ppm (s, 2H): A broad singlet corresponding to the two acidic protons of the sulfonamide (-SO₂NH₂). This peak will exchange with D₂O.

-

-

-

¹³C NMR (Carbon NMR):

-

Solvent: DMSO-d₆

-

Predicted Signals:

-

δ ~145-148 ppm: Quaternary carbon attached to the sulfonyl group (C-S).

-

δ ~133-135 ppm: Aromatic C-H carbons ortho to the cyano group.

-

δ ~127-129 ppm: Aromatic C-H carbons ortho to the sulfonyl group.

-

δ ~117-119 ppm: Quaternary carbon of the nitrile group (-C≡N)[12][13].

-

δ ~115-117 ppm: Quaternary carbon attached to the cyano group (C-CN).

-

-

-

Infrared (IR) Spectroscopy:

-

Method: KBr pellet or ATR.

-

Characteristic Peaks (cm⁻¹):

-

3390–3320 & 3280–3230 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary sulfonamide group[14].

-

~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch[15].

-

1345–1315 & 1190–1145 cm⁻¹: Two strong bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively[14][16].

-

~920 cm⁻¹: S-N stretching vibration[14].

-

~840 cm⁻¹: C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.

-

-

-

Mass Spectrometry (MS):

-

Method: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion: [M]⁺ at m/z = 182 (for EI) or [M+H]⁺ at m/z = 183 / [M-H]⁻ at m/z = 181 (for ESI).

-

Key Fragmentation Patterns (EI):

-

m/z 118: Loss of SO₂ (64 amu).

-

m/z 102: Loss of the sulfonamide group (-SO₂NH₂).

-

m/z 76: Phenyl fragment.

-

-

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups, particularly its role as a protecting group for amines.

Amine Protection and Deprotection: The 4-cyanobenzenesulfonyl ("nosyl-like") group is an effective protecting group for secondary amines. It forms stable, crystalline sulfonamides that are resistant to a variety of reaction conditions[17][18]. A key advantage is its orthogonal deprotection chemistry compared to other common protecting groups.

Figure 3: Cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.

The deprotection is typically achieved cleanly using a thiol and a non-nucleophilic base[17][18]. The mechanism involves nucleophilic aromatic substitution, where the thiol attacks the carbon bearing the sulfonyl group, facilitated by the electron-withdrawing nature of the cyano group.

Medicinal Chemistry Applications: The sulfonamide scaffold is a privileged structure in drug design. Derivatives of this compound have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. The primary sulfonamide group can coordinate to the zinc ion in the active site of CA enzymes, making it a potent pharmacophore. The cyano-substituted phenyl ring allows for exploration of the inhibitor binding pocket and modulation of physicochemical properties like solubility and cell permeability.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.

-

Hazard Codes: Xi, Xn[3].

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3].

-

Safety Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a well-characterized compound with significant utility in both synthetic and medicinal chemistry. Its defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable tool for researchers. This guide has consolidated the essential technical information and provided practical protocols to facilitate its effective use in the laboratory. As the demand for novel chemical entities continues to grow, such foundational building blocks will remain indispensable to the scientific community.

References

- 1. Simultaneous analysis of four sulfonamides in chicken muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3119-02-6 CAS MSDS (4-CYANOBENZENE-1-SULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. znaturforsch.com [znaturforsch.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Cyanobenzenesulfonamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-cyanobenzenesulfonamide and its derivatives. The core focus of this document is on their potent inhibitory effects on carbonic anhydrases (CAs), with additional details on their emerging roles as anticancer and antimicrobial agents. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound Derivatives

Sulfonamides are a critical class of bioactive compounds that have played a pivotal role in drug discovery and development, with numerous FDA-approved medications containing this motif. A key biological feature of primary sulfonamides is their ability to inhibit the metalloenzyme carbonic anhydrase (CA) by binding to the zinc ion in the catalytic site. This compound derivatives have recently emerged as a novel class of inhibitors targeting these ubiquitous enzymes. CAs are involved in numerous physiological and pathological processes, including respiration, pH homeostasis, bone resorption, and tumorigenesis, making them attractive therapeutic targets.

Carbonic Anhydrase Inhibition

Recent studies have focused on the synthesis and evaluation of 4-cyanamidobenzenesulfonamide derivatives as inhibitors of various human (hCA) and bacterial CA isoforms. These compounds have shown significant inhibitory potency, particularly against cytosolic hCA isoforms.

Quantitative Inhibition Data

The inhibitory activity of a series of novel 4-cyanamidobenzenesulfonamide derivatives has been evaluated against several human and bacterial carbonic anhydrase isoforms. The data, expressed as inhibition constants (Kᵢ), are summarized in the table below. A clear structure-activity relationship is observed, with longer aliphatic chains (C6, C7, and C18) as substituents at the cyanamide functionality leading to more effective inhibition of human isoforms.[1][2][3][4]

| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) | SscCA (Kᵢ, µM) | StCA1 (Kᵢ, nM) | StCA2 (Kᵢ, µM) |

| 8 | -CH₃ | 158.4 | 12.3 | 8.9 | 125.6 | 9.59 | 91.1 | >10 |

| 9 | -C₂H₅ | 149.2 | 10.1 | 7.5 | 110.3 | 8.76 | 85.4 | >10 |

| 10 | -C₃H₇ | 135.7 | 9.8 | 6.8 | 101.2 | 7.54 | 78.9 | >10 |

| 11 | -C₄H₉ | 121.4 | 8.5 | 5.4 | 95.8 | 6.88 | 70.2 | >10 |

| 12 | -C₆H₁₃ | 98.5 | 6.2 | 4.1 | 80.1 | 4.52 | 50.7 | 8.97 |

| 13 | -C₇H₁₅ | 85.6 | 5.1 | 3.9 | 75.4 | 3.87 | 51.2 | 7.65 |

| 14 | -C₁₈H₃₇ | 89.2 | 5.8 | 4.0 | 78.9 | 4.11 | 55.8 | 8.13 |

| 15 | -CH₂CH=CH₂ | 165.3 | 14.8 | 10.2 | 130.1 | 9.89 | 95.6 | >10 |

| 16 | -CH₂Ph | 170.1 | 15.2 | 11.5 | 135.4 | >10 | 101.3 | >10 |

| 17 | -CH₂(4-Br-Ph) | 175.8 | 16.1 | 12.0 | 140.2 | >10 | 105.7 | >10 |

| AAZ * | - | 250 | 12 | 2.5 | 15 | 0.86 | 58.3 | 0.98 |

*Acetazolamide (AAZ) was used as a standard inhibitor.

Anticancer and Antimicrobial Activity

Beyond carbonic anhydrase inhibition, certain benzenesulfonamide derivatives have demonstrated potential as anticancer and antimicrobial agents.

Anticancer Activity

A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A). Several compounds showed significant and selective inhibitory effects against the cancer cell lines.

| Compound | MDA-MB-231 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) |

| 4b | 4.21 | 5.12 | >100 |

| 4c | 6.31 | 7.89 | >100 |

| 4e | 3.58 | 4.58 | 19.87 |

| 4g | 5.54 | 2.55 | 42.11 |

| 4h | 1.52 | 3.19 | 26.54 |

| Staurosporine * | 7.67 | 5.89 | - |

*Staurosporine was used as a standard anticancer agent.

These compounds exhibited excellent enzyme inhibition against the cancer-related isoform CA IX, with IC₅₀ values ranging from 10.93 to 25.06 nM, and showed remarkable selectivity for CA IX over CA II.[5] Compound 4e was found to induce apoptosis in MDA-MB-231 cells.[5]

Experimental Protocols

Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives

A one-pot, two-step protocol was developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives from the easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.[1][2][3][4]

Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide A mixture of methyl (4-sulfamoylphenyl)carbamimidothioate and potassium carbonate in DMF is heated at 100 °C for 1.5 hours.

Step 2: Synthesis of 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives To the in situ generated potassium cyano(4-sulfamoylphenyl)amide, the respective alkyl or benzyl halide is added, and the mixture is stirred at 40-100 °C for 1-1.5 hours. The product is then precipitated by the addition of water, filtered, and washed.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various CA isoforms is determined using a stopped-flow instrument for assaying CO₂ hydration activity.

-

Enzyme and Inhibitor Preparation : The CA isoforms are purified. Stock solutions of the inhibitors are prepared in DMSO.

-

Assay Buffer : A buffer solution (e.g., Tris-HCl) is used.

-

Measurement : The enzymatic activity is measured by monitoring the change in pH. The CO₂ hydration reaction is initiated by mixing a CO₂-saturated water solution with the buffer containing the enzyme and the inhibitor.

-

Data Analysis : The catalytic rates are determined, and IC₅₀ values are calculated from dose-response curves. Inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of carbonic anhydrase. By binding to the zinc ion in the active site of CA, these compounds block the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This disruption of CO₂ and bicarbonate transport affects various downstream physiological and pathological processes.

In the context of cancer, the inhibition of tumor-associated isoforms like CA IX leads to a decrease in the acidification of the tumor microenvironment, which in turn can inhibit tumor growth, metastasis, and chemoresistance.

Structure-Activity Relationship (SAR)

A clear structure-activity relationship has been established for the 4-cyanamidobenzenesulfonamide derivatives in their inhibition of human carbonic anhydrase isoforms. The length of the aliphatic chain substituent at the cyanamide functionality plays a crucial role in the inhibitory potency.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activity, primarily as potent inhibitors of carbonic anhydrases. The well-defined structure-activity relationships and the development of efficient synthetic routes pave the way for the design of novel and more selective inhibitors. The demonstrated anticancer and antimicrobial activities of some derivatives further broaden their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to explore and expand upon the development of these versatile compounds for various therapeutic applications.

References

- 1. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

4-Cyanobenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-cyanobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in the pathophysiology of various diseases, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets. Benzenesulfonamides represent a major class of CA inhibitors, and the introduction of a cyano group at the 4-position of the benzene ring modulates the inhibitory activity and selectivity against different CA isoforms. This document summarizes the mechanism of action, quantitative inhibition data, experimental protocols for activity assessment, and the role of CA inhibition in relevant signaling pathways.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, acid-base balance, and fluid secretion. In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity. The ubiquitous nature and physiological importance of CAs have made them attractive targets for drug discovery.[2]

This compound: A Carbonic Anhydrase Inhibitor

This compound belongs to the class of aromatic sulfonamides, a well-established group of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity, coordinating to the zinc ion in the enzyme's active site. The 4-cyano substituent on the phenyl ring influences the electronic properties and steric interactions of the inhibitor, which can affect its binding affinity and selectivity for different CA isoforms.

Mechanism of Action

The inhibitory action of this compound, like other primary sulfonamides, is based on its ability to bind to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cleft of the carbonic anhydrase. The sulfonamide group coordinates to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the side chain of Threonine 199.[3]

Catalytic Cycle of Carbonic Anhydrase and Inhibition by Sulfonamides

Quantitative Inhibition Data

The inhibitory potency of 4-cyanamidobenzenesulfonamide and its derivatives has been evaluated against several human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with lower values indicating higher potency.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA XIII (Ki, nM) | MscCA (Ki, nM) | StCA1 (Ki, nM) | StCA2 (Ki, nM) |

| 4-Cyanamidobenzenesulfonamide | 889 | 104 | 10.1 | 10.3 | >10000 | 91.1 | 1876 |

| 4-(N-Methylcyanamido)benzenesulfonamide | 80.5 | 10.7 | 8.3 | 9.1 | 7540 | 78.4 | 1253 |

| 4-(N-Hexylcyanamido)benzenesulfonamide | 9.3 | 3.1 | 4.8 | 6.2 | 1250 | 50.7 | 980 |

| 4-(N-Heptylcyanamido)benzenesulfonamide | 10.2 | 3.5 | 5.1 | 6.5 | 1190 | 55.2 | 950 |

| 4-(N-Octadecylcyanamido)benzenesulfonamide | 50.6 | 12.8 | 15.4 | 18.1 | 980 | 65.3 | 860 |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | 980 | 108 | 1540 |

| Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Stopped-flow instrument

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Phenol red indicator solution

-

CO₂-saturated water

-

Purified carbonic anhydrase isoform

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

Protocol:

-

Prepare solutions of the inhibitor at various concentrations.

-

Pre-incubate the enzyme solution with the inhibitor solution (or solvent for control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

-

The stopped-flow instrument is set up to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution containing the pH indicator.

-

The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator over time.

-

The initial rates of the reaction are calculated for each inhibitor concentration.

-

The IC₅₀ value (inhibitor concentration causing 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for Carbonic Anhydrase Inhibition Assay

Binding Mode and Structure-Activity Relationships

While a specific crystal structure of this compound complexed with a carbonic anhydrase is not publicly available, the binding mode can be inferred from the extensive structural data of other benzenesulfonamide inhibitors. The sulfonamide group is the primary binding determinant, anchoring the molecule to the active site zinc ion. The 4-cyanophenyl ring extends into the active site cavity, where it can form van der Waals and other non-covalent interactions with hydrophobic and hydrophilic residues. The orientation of the cyano group can influence these interactions and contribute to isoform selectivity.

Docking studies of similar compounds suggest that the cyano group can interact with residues in the middle of the active site cavity. The structure-activity relationship data for 4-cyanamidobenzenesulfonamide derivatives indicate that the nature of the substituent on the cyanamido nitrogen significantly impacts inhibitory potency, with longer aliphatic chains generally leading to increased affinity for several CA isoforms.[4]

Hypothesized Binding Mode of this compound in the CA Active Site

Role in Signaling Pathways

Inhibition of carbonic anhydrases can have significant effects on cellular signaling pathways, primarily through the modulation of pH and the availability of bicarbonate.

Cancer

In the tumor microenvironment, hypoxia leads to the upregulation of certain CA isoforms, particularly the transmembrane CA IX and CA XII, through the hypoxia-inducible factor (HIF) signaling pathway.[5] These CAs contribute to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2] By inhibiting these CAs, this compound and its derivatives can disrupt this pH regulation, potentially leading to increased intracellular acidosis and reduced tumor growth. Furthermore, targeting CAs may enhance the efficacy of other anticancer therapies, such as mTOR inhibitors, by targeting the hypoxic tumor compartment.[6]

Glaucoma

In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and is involved in the secretion of aqueous humor. The production of bicarbonate by CA II is a key step in this process. Inhibition of CA II by drugs such as dorzolamide and brinzolamide (which are sulfonamides) reduces the formation of aqueous humor, thereby lowering intraocular pressure, a major risk factor for glaucoma.[7][8] this compound, as a CA inhibitor, would be expected to act through a similar mechanism in the context of glaucoma.

Conclusion

This compound and its derivatives are potent inhibitors of several carbonic anhydrase isoforms. Their mechanism of action is well-understood, involving the coordination of the sulfonamide group to the active site zinc ion. The quantitative data demonstrate that modifications to the 4-substituent can significantly modulate inhibitory activity and isoform selectivity. The inhibition of CAs has important implications for cellular signaling in diseases such as cancer and glaucoma, making this class of compounds a continued area of interest for drug development. Further research, particularly the acquisition of high-resolution crystal structures of these inhibitors in complex with various CA isoforms, will be crucial for the rational design of more potent and selective therapeutic agents.

References

- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 2. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 8. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

The Structure-Activity Relationship of 4-Cyanobenzenesulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-cyanobenzenesulfonamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with various key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on this scaffold. We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Core Structure and Key Biological Targets

The core structure of this compound features a benzene ring substituted with a cyano group and a sulfonamide moiety. The versatility of this scaffold lies in the amenability of the sulfonamide nitrogen to substitution, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been extensively explored as inhibitors of several important enzyme families, including:

-

Carbonic Anhydrases (CAs): Metalloenzymes that catalyze the reversible hydration of carbon dioxide.

-

Cathepsins: A class of proteases involved in various physiological and pathological processes.

-

Aromatase and Steroid Sulfatase: Key enzymes in the biosynthesis of estrogens.

-

12-Lipoxygenase (12-LOX): An enzyme involved in the production of inflammatory mediators.

Structure-Activity Relationship and Quantitative Data

The following sections summarize the SAR and quantitative inhibitory data for this compound derivatives against their primary biological targets.

Carbonic Anhydrase (CA) Inhibitors

4-Cyanamidobenzenesulfonamide derivatives have been identified as a novel class of potent human and bacterial carbonic anhydrase inhibitors.[1][2]

Structure-Activity Relationship:

A clear structure-activity relationship has been established, particularly for human CA isoforms. The inhibitory potency is significantly influenced by the nature of the substituent on the cyanamide nitrogen.[2]

-

Aliphatic Chains: Long aliphatic chains, such as C6, C7, and C18, attached to the cyanamide functionality lead to highly effective inhibition of human CA isoforms.[2]

-

Bacterial vs. Human CAs: While effective against human CAs, these derivatives generally exhibit weaker inhibition of bacterial CAs.[2]

Quantitative Data for Carbonic Anhydrase Inhibition:

| Compound/Substituent | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 4-Cyanamidobenzenesulfonamide derivatives | StCA1 | 50.7 - 91.1 nM | [2] |

| 4-Cyanamidobenzenesulfonamide derivatives | SscCA | 0.86 - 9.59 µM | [2] |

Cathepsin S Inhibitors

Certain N-acyl-substituted 4-cyanamidobenzenesulfonamide derivatives have demonstrated significant inhibitory activity against cathepsin S, a cysteine protease implicated in neuropathic pain and other inflammatory conditions.

Structure-Activity Relationship:

The nature of the acyl group on the cyanamide nitrogen is a key determinant of cathepsin S inhibitory activity. This provides a promising avenue for developing dual inhibitors of CAs and cathepsins.

Quantitative Data for Cathepsin S Inhibition:

Quantitative data for this compound derivatives specifically against Cathepsin S is an active area of research, and specific IC50 values for a broad range of these derivatives are not yet widely published in the collated search results.

Aromatase and Steroid Sulfatase Inhibitors

Derivatives of this compound have been investigated as dual inhibitors of aromatase and steroid sulfatase, two critical enzymes in estrogen biosynthesis, making them attractive targets for hormone-dependent cancers.

Structure-Activity Relationship:

The SAR for these dual inhibitors is complex, involving modifications to both the 4-cyanophenyl ring and the substituent attached to the sulfonamide. The introduction of a sulfamate group is a common strategy for steroid sulfatase inhibition.

Quantitative Data for Aromatase and Steroid Sulfatase Inhibition:

| Compound | Target | IC₅₀ | Reference |

| Imidazole derivative | Aromatase (JEG-3 cells) | 0.2 nM | |

| Imidazole derivative | Steroid Sulfatase (JEG-3 cells) | 2.5 nM | |

| Parent phenol of imidazole derivative | Aromatase (JEG-3 cells) | 0.028 nM |

12-Lipoxygenase (12-LOX) Inhibitors

A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase.[3][4]

Structure-Activity Relationship:

-

Essential Moieties: The 2-hydroxy group on the benzyl ring is essential for activity.[5]

-

Optimal Substitution: The 3-position on the benzyl ring is the most favorable position for a methoxy group.[5]

-

Modifications: The 3-methoxy group can be replaced with a chloro group, and a 4-bromo or 4-chloro substitution can maintain or improve activity.[5] Other substitutions at the 3-position (methyl, amino, nitro) and all tested 5-position and 6-position analogues resulted in a significant loss of activity.[5]

-

Potent Derivatives: Top compounds in this series exhibit nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[3][4]

Quantitative Data for 12-Lipoxygenase Inhibition:

| Compound | Target | IC₅₀ | Reference |

| Benzoxazole derivative (36) | 12-LOX | Potent (nM range) | [3] |

| Benzimidazole derivative (37) | 12-LOX | Potent (nM range) | [3] |

| 4-methylbenzothiazole derivative (39) | 12-LOX | 0.24 µM | [3] |

| Thiophene derivative (38) | 12-LOX | >10-fold improvement over thiazole | [3] |

| Phenyl derivative (48) | 12-LOX | 0.5 µM | [3] |

| Compound 35 in BTC3 cells | 12-HETE production | ~1 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays cited in this guide.

Synthesis of 4-(N-Alkyl-cyanamido)benzenesulfonamide Derivatives

A one-pot, two-step protocol has been developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives.[2]

General Procedure:

-

Formation of Potassium Cyano(4-sulfamoylphenyl)amide: An in-situ generation of this intermediate is achieved from easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.

-

N-Alkylation/Benzylation: The generated intermediate is then reacted with selected alkyl or benzyl halides (iodides or bromides) in DMF at elevated temperatures under catalyst- and additive-free conditions to yield the target 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

Materials:

-

Purified recombinant human or bacterial CA isoforms.

-

Test compounds (this compound derivatives).

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl, pH 7.4).

-

Phenol red as a pH indicator.

Procedure:

-

The esterase activity of CA is determined by monitoring the hydrolysis of 4-nitrophenyl acetate to the yellow-colored 4-nitrophenol at 400 nm.

-

The assay is performed at a constant temperature (e.g., 25°C).

-

The enzyme is pre-incubated with various concentrations of the test inhibitor.

-

The reaction is initiated by the addition of the CO₂ substrate.

-

The initial rates of the catalyzed reaction are measured, and the inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation.

Fluorometric Cathepsin S Inhibition Assay[6][7][8][9][10]

Materials:

-

Recombinant human Cathepsin S.

-

Cathepsin S Reaction Buffer.

-

Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC).

-

Test Inhibitor.

-

Positive Control Inhibitor (e.g., E-64).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare a 10x stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and further dilute in Reaction Buffer. Dilute the Cathepsin S enzyme and the fluorogenic substrate in ice-cold Reaction Buffer.

-

Assay Setup: Add diluted test inhibitors or control buffer to the wells of the 96-well plate. Add the diluted Cathepsin S enzyme to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

In Vitro Aromatase Inhibition Assay (Fluorometric)[11][12][13][14]

Materials:

-

Human recombinant aromatase (CYP19A1).

-

Aromatase Assay Buffer.

-

Fluorogenic Aromatase Substrate.

-

NADPH regenerating system.

-

Test Inhibitor.

-

Positive Control Inhibitor (e.g., Letrozole).

-

96-well plate.

-

Fluorescence plate reader.

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix containing the aromatase enzyme and NADPH regenerating system in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test inhibitor, positive control, or solvent control to the wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

-

Kinetic Measurement: Immediately measure fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

Steroid Sulfatase (STS) Activity Assay (Cell-Based)[1][15][16]

Materials:

-

Cell line expressing STS (e.g., JEG-3).

-

Cell culture medium.

-

Test Inhibitor.

-

Assay Buffer (e.g., phosphate buffer, pH 7.4).

-

Substrate (e.g., p-Nitrophenyl sulfate).

-

Stop Solution (e.g., 0.2 M NaOH).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 24 hours).

-

STS Activity Assay:

-

Wash the cells with Assay Buffer.

-

Add the substrate solution to each well.

-

Incubate at 37°C for 1-4 hours.

-

Stop the reaction by adding the Stop Solution.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Data Analysis: Calculate the percent inhibition and IC₅₀ values.

12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay[17][18][19][20][21]

Materials:

-

Purified 12-lipoxygenase.

-

Assay Buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate (e.g., Arachidonic acid).

-

Test Inhibitor.

-

Spectrophotometer.

Procedure:

-

Pre-incubation: Pre-incubate the 12-LOX enzyme with various concentrations of the test inhibitor in the assay buffer for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ values.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.

Estrogen Biosynthesis via Aromatase and Sulfatase Pathways

Caption: Dual inhibition of estrogen synthesis by targeting the Aromatase and Sulfatase pathways.

12-Lipoxygenase (12-LOX) Signaling Pathway in Inflammation

Caption: Inhibition of the 12-Lipoxygenase pathway to modulate inflammatory responses.

Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment

Caption: Inhibition of CA IX to counteract extracellular acidification in the tumor microenvironment.

Cathepsin S and Protease-Activated Receptor (PAR) Signaling

Caption: Inhibition of Cathepsin S to modulate PAR2 signaling in inflammation and pain.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to achieve desired biological activities. The detailed experimental protocols provide a practical foundation for the evaluation of new derivatives, while the signaling pathway diagrams offer a conceptual framework for understanding their mechanisms of action. Continued exploration of this versatile chemical scaffold is expected to yield novel drug candidates for the treatment of cancer, inflammation, and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of 4-Cyanobenzenesulfonamide in Drug Discovery and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-cyanobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical building block for the design and synthesis of a diverse array of therapeutic agents. Its unique electronic and structural properties have made it a cornerstone in the development of potent and selective enzyme inhibitors, particularly targeting the carbonic anhydrase family of enzymes. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its applications, synthesis, biological evaluation, and future prospects.

Core Applications in Drug Discovery